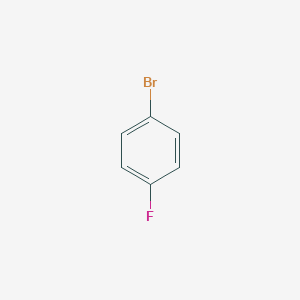
4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is a complex organic molecule with a unique structure. It contains multiple chiral centers, making it an interesting subject for stereochemistry studies. The compound features various functional groups, including a silyl ether, a chloro group, and a butanoate ester, which contribute to its diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of the silyl ether group: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base.
Formation of the naphthalene core: This can be synthesized through a Diels-Alder reaction followed by functional group modifications.
Introduction of the chloro group: This can be achieved through a halogenation reaction using a chlorinating agent.
Esterification: The final step involves the esterification of the carboxylic acid with 2,2-dimethylbutanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents for each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether and the chloro group.
Reduction: Reduction reactions can target the carbonyl groups in the oxane ring and the ester.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the silyl ether can yield a silanol, while reduction of the ester can yield the corresponding alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving esterases and oxidases.
Medicine
In medicine, the compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals, such as advanced materials or pharmaceuticals.
作用機序
The mechanism of action of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: This compound also contains multiple functional groups and is used in the synthesis of high-performance polymers.
Uniqueness
The uniqueness of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin lies in its complex structure and the presence of multiple chiral centers, which make it a valuable compound for stereochemical studies and the development of chiral drugs.
特性
IUPAC Name |
[(1S,3R,4S,7R,8R,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51ClO6Si/c1-11-31(7,8)29(35)37-25-14-18(2)28(32)23-17-24(33)19(3)22(27(23)25)13-12-20-15-21(16-26(34)36-20)38-39(9,10)30(4,5)6/h17-22,25,27-28H,11-16H2,1-10H3/t18-,19-,20-,21-,22+,25+,27-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHGERUPFAWKNX-ZZSHUHDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=CC(=O)[C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51ClO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)



![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)


![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)



